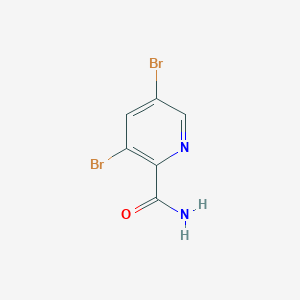
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
Descripción general
Descripción
“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine” is a chemical compound with the empirical formula C6H9N3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanamine group . The InChI string for this compound is “InChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2” and the SMILES string is "NCC1=NOC(C2CC2)=N1" .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 139.16 g/mol . The compound has a topological polar surface area of 64.9 Ų and a complexity of 126 . It has one hydrogen bond donor and four hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Synthesis of Novel Cytotoxic Agents
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized, demonstrating cytotoxic activity against several cancer cell lines. Some compounds showed better or comparable activity to the reference drug doxorubicin, highlighting their potential as anticancer agents (Ramazani et al., 2014).
Antimicrobial Evaluation
Compounds with the 1,3,4-oxadiazole moiety were synthesized and exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Kapadiya et al., 2020).
Neuroprotective Voltage-dependent Sodium Channel Modulators
Oxadiazolylindazole compounds, including derivatives with the 1,2,4-oxadiazole structure, have shown neuroprotective activity by modulating voltage-dependent sodium channels in hippocampal neurons. These findings suggest a new class of neuroprotective agents (Clutterbuck et al., 2009).
Anticoagulant Agents
A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated their potential as anticoagulant agents. The compounds showed significant increase in prothrombin time and clotting time, along with radical scavenging properties, indicating their promise for anticoagulant therapy (Iyer et al., 2016).
Apoptosis Inducers and Potential Anticancer Agents
Through a cell- and caspase-based assay, small molecules including derivatives of 1,2,4-oxadiazoles were identified as apoptosis inducers. This approach facilitated the discovery of potential anticancer agents and their molecular targets, showing the chemical genetics strategy's utility in anticancer drug research (Cai et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHMKIRNPAHPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



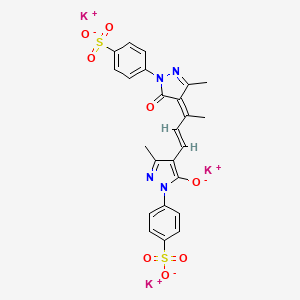
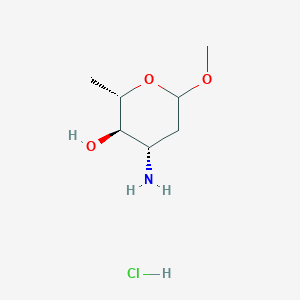
![[6]Cycloparaphenylene](/img/structure/B1512388.png)
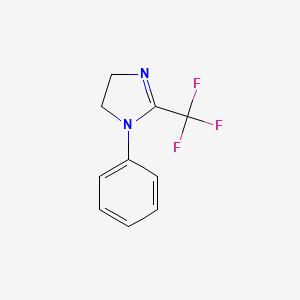
![4-[3-Oxo-3-(pyridin-3-yl)prop-1-en-1-yl]benzoic acid](/img/structure/B1512398.png)
![[2-(2-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B1512401.png)
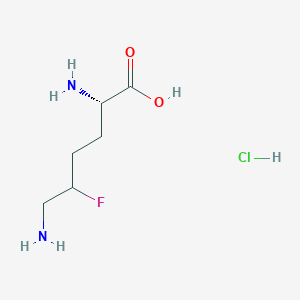
![Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1512405.png)
![5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1512409.png)
![tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate](/img/structure/B1512415.png)
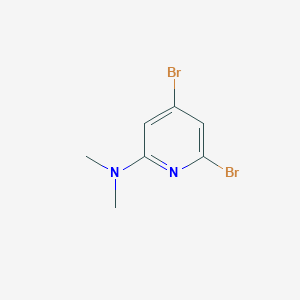
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1512417.png)
